Piperidine-1,2-diethanol
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Overview
Description
Piperidine-1,2-diethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two ethanol groups attached to the piperidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1,2-diethanol typically involves the reaction of piperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Piperidine+2Ethylene Oxide→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic catalysts, which facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring. The reaction is typically conducted at elevated temperatures and pressures to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Piperidine-1,2-diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine-1,2-diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Medicine: this compound derivatives have shown potential in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of piperidine-1,2-diethanol involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including:
NF-κB Pathway: Inhibition of the NF-κB pathway, which plays a role in inflammation and cancer progression.
PI3K/Akt Pathway: Modulation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Caspase-Dependent Pathway: Induction of apoptosis through the activation of caspases, leading to programmed cell death.
Comparison with Similar Compounds
Piperidine-1,2-diethanol can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the ethanol groups.
Piperidine-1,2-diol: A similar compound with hydroxyl groups instead of ethanol groups.
Piperidine-1,2-diamine: A derivative with amine groups instead of ethanol groups.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of ethanol groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
84681-78-7 |
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Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[1-(2-hydroxyethyl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C9H19NO2/c11-7-4-9-3-1-2-5-10(9)6-8-12/h9,11-12H,1-8H2 |
InChI Key |
KEIMDCSRTSXXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCO)CCO |
Origin of Product |
United States |
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